Boc-D-Pen(pMeBzl)-OHdcha

Description

BenchChem offers high-quality Boc-D-Pen(pMeBzl)-OHdcha suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Pen(pMeBzl)-OHdcha including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

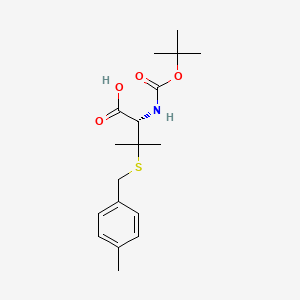

IUPAC Name |

(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYHJVDFRKDDV-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of Boc-D-Pen(pMeBzl)-OH・dcha in Different Solvents

Introduction

N-α-tert-Butoxycarbonyl-D-penicillamine(S-p-methylbenzyl)-dicyclohexylammonium salt, commonly abbreviated as Boc-D-Pen(pMeBzl)-OH・dcha, is a crucial protected amino acid derivative frequently employed in solid-phase and solution-phase peptide synthesis. Its utility in the assembly of complex peptide structures, particularly those containing disulfide bridges or requiring the specific stereochemistry of D-penicillamine, is well-established. However, the successful incorporation of this building block is fundamentally dependent on its solubility characteristics in various reaction media. Poor solubility can lead to incomplete reactions, challenging purification profiles, and ultimately, lower yields of the target peptide.

This technical guide provides a comprehensive overview of the solubility of Boc-D-Pen(pMeBzl)-OH・dcha, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, users can optimize their synthetic workflows and ensure the efficient utilization of this valuable reagent.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of Boc-D-Pen(pMeBzl)-OH・dcha is governed by the physicochemical properties of its constituent parts: the D-penicillamine core, the N-terminal tert-butoxycarbonyl (Boc) protecting group, the S-p-methylbenzyl (pMeBzl) protecting group, and the dicyclohexylamine (dcha) counter-ion.

-

The Hydrophobic Nature of Protecting Groups: The Boc and pMeBzl groups are inherently nonpolar and significantly increase the hydrophobicity of the parent amino acid.[1] This structural feature dictates a general insolubility in aqueous solutions and a preference for organic solvents.[1] The large, aliphatic nature of these groups dominates the molecule's interaction with its solvent environment.

-

The Role of the Dicyclohexylammonium (DCHA) Salt: Boc-protected amino acids are often supplied as dicyclohexylammonium salts to improve their crystallinity and handling characteristics. Dicyclohexylamine itself is a bulky, nonpolar amine that is only slightly soluble in water but readily soluble in many organic solvents.[2] The ionic interaction between the carboxylate of the amino acid and the ammonium ion of dcha can influence solubility, but the overall nonpolar character of the salt form remains dominant.

-

Solvent Polarity and "Like Dissolves Like": The principle of "like dissolves like" is paramount. Solvents with a polarity that matches that of the solute will be most effective at dissolving it. Given the predominantly hydrophobic nature of Boc-D-Pen(pMeBzl)-OH・dcha, it is anticipated to be most soluble in nonpolar to moderately polar organic solvents.

Below is a conceptual diagram illustrating the key molecular features of Boc-D-Pen(pMeBzl)-OH・dcha that influence its solubility.

Caption: Key molecular components of Boc-D-Pen(pMeBzl)-OH・dcha influencing solubility.

Qualitative and Quantitative Solubility Profile

Table 1: Estimated Solubility of Boc-D-Pen(pMeBzl)-OH・dcha in Common Laboratory Solvents

| Solvent | Solvent Class | Polarity Index | Estimated Solubility | Rationale & Practical Insights |

| Water | Protic, Polar | 10.2 | Insoluble | The large hydrophobic protecting groups prevent dissolution in highly polar, aqueous media.[1] |

| Methanol (MeOH) | Protic, Polar | 5.1 | Sparingly Soluble to Soluble | The hydroxyl group can interact with the carboxylate, but the overall nonpolar character of the solute limits high solubility. Heating may improve solubility. |

| Ethanol (EtOH) | Protic, Polar | 4.3 | Sparingly Soluble to Soluble | Similar to methanol, but slightly lower polarity may slightly enhance solubility of the hydrophobic components. |

| Isopropanol (IPA) | Protic, Polar | 3.9 | Soluble | Lower polarity than methanol and ethanol, providing a better match for the solute. |

| Dichloromethane (DCM) | Halogenated | 3.1 | Soluble to Freely Soluble | An excellent solvent for many Boc-protected amino acids due to its ability to solvate the nonpolar side chains effectively.[1] |

| Chloroform (CHCl₃) | Halogenated | 4.1 | Soluble to Freely Soluble | Similar in performance to DCM for dissolving protected amino acids.[1] |

| Ethyl Acetate (EtOAc) | Ester | 4.4 | Soluble | A moderately polar solvent that can effectively dissolve many protected amino acids. |

| Acetone | Ketone | 5.1 | Soluble | A polar aprotic solvent that is often a good choice for dissolving hydrophobic compounds.[1] |

| N,N-Dimethylformamide (DMF) | Amide, Polar Aprotic | 6.4 | Freely Soluble | A highly effective polar aprotic solvent for dissolving protected amino acids and peptides.[1] Often used as a primary solvent in peptide synthesis. |

| N-Methyl-2-pyrrolidone (NMP) | Amide, Polar Aprotic | 6.5 | Freely Soluble | Similar to DMF, NMP is an excellent solvent for protected amino acids.[1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide, Polar Aprotic | 7.2 | Freely Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor solubility in other solvents.[1] |

| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | A moderately polar ether that can be a suitable solvent. |

| Toluene | Aromatic Hydrocarbon | 2.4 | Sparingly Soluble | The aromatic nature of toluene can interact favorably with the pMeBzl group, but the overall polarity may be too low for the ionic salt portion. |

| Hexanes/Heptane | Aliphatic Hydrocarbon | 0.1 | Insoluble | These are highly nonpolar solvents and are unlikely to dissolve the protected amino acid salt. Often used as anti-solvents for precipitation. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative data for your specific application, direct experimental determination of solubility is recommended. Two common methods are the thermodynamic "shake-flask" method and the kinetic turbidimetric method.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound and is considered the gold standard.[3][4]

Objective: To determine the saturation concentration of Boc-D-Pen(pMeBzl)-OH・dcha in a given solvent at a specific temperature.

Materials:

-

Boc-D-Pen(pMeBzl)-OH・dcha

-

Selected solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of Boc-D-Pen(pMeBzl)-OH・dcha to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Gravimetric: If the solvent is volatile and the solute is not, a known volume of the filtrate can be evaporated to dryness and the mass of the residue determined.

-

Spectroscopic/Chromatographic: Dilute the filtrate with a suitable solvent and determine the concentration using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.

-

Caption: Workflow for the Shake-Flask Method for Thermodynamic Solubility.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is useful for rapid screening and determines the concentration at which a compound precipitates from a solution when added from a concentrated stock.[5][6]

Objective: To rapidly assess the solubility of Boc-D-Pen(pMeBzl)-OH・dcha in a range of solvents.

Materials:

-

Boc-D-Pen(pMeBzl)-OH・dcha

-

DMSO (or another suitable stock solvent)

-

Test solvents

-

96-well microplate

-

Multichannel pipette

-

Plate reader with nephelometry or turbidity measurement capabilities

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of Boc-D-Pen(pMeBzl)-OH・dcha in a solvent in which it is freely soluble (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the test solvents. This creates a concentration gradient across the wells.

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity or light scattering of each well using a plate reader.[5]

-

Analysis: The solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.

Caption: Workflow for Kinetic Solubility Determination via Turbidimetry.

Practical Recommendations and Troubleshooting

-

Solvent Quality: Always use high-purity, anhydrous solvents when possible. The presence of water can significantly decrease the solubility of hydrophobic compounds like Boc-D-Pen(pMeBzl)-OH・dcha.[1]

-

Temperature Effects: Solubility is generally temperature-dependent. For endothermic dissolution processes, increasing the temperature will increase solubility. A product datasheet suggests that for obtaining higher solubility, warming the tube at 37°C and shaking it in an ultrasonic bath can be beneficial.[7]

-

Co-solvent Systems: If solubility is limited in a desired solvent, employing a co-solvent system can be effective. For example, adding a small percentage of a stronger solvent like DMF or NMP to a weaker one like DCM can enhance solvation.[1]

-

pH Adjustments: While less common for protected amino acids in organic synthesis, in hydroalcoholic systems, adjusting the pH away from the isoelectric point can increase the solubility of amino acids.[8][9]

Conclusion

The solubility of Boc-D-Pen(pMeBzl)-OH・dcha is a critical parameter for its effective use in peptide synthesis. Its chemical structure, dominated by hydrophobic protecting groups, dictates a preference for nonpolar to polar aprotic organic solvents such as DCM, DMF, NMP, and DMSO. While precise quantitative data should be determined experimentally using established methods like the shake-flask protocol, the principles and qualitative data presented in this guide offer a solid foundation for solvent selection and optimization of reaction conditions. By applying a systematic approach to understanding and measuring solubility, researchers can mitigate risks associated with poor dissolution and enhance the efficiency and success of their synthetic endeavors.

References

-

The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved from [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374–376. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.2: Structures of Amino Acids. Retrieved from [Link]

-

SlideShare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

BioCrick. (n.d.). Product Datasheet: Boc-D-Pen(pMeBzl)-OH.DCHA. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dicyclohexylamine | 101-83-7 [chemicalbook.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. raytor.com [raytor.com]

- 7. biocrick.com [biocrick.com]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

A-Z Guide to the Synthesis of Boc-D-Pen(pMeBzl)-OHdcha: From Raw Materials to Purified Product

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-α-(tert-butyloxycarbonyl)-S-(p-methylbenzyl)-D-penicillamine dicyclohexylammonium salt (Boc-D-Pen(pMeBzl)-OHdcha). We will delve into the selection of starting materials, provide detailed, field-tested protocols, and explain the chemical principles that underpin each step of the process. This document is designed to serve as a practical resource for scientists engaged in peptide synthesis and drug development.

Strategic Overview: Retrosynthetic Analysis

The target molecule, Boc-D-Pen(pMeBzl)-OHdcha, is a protected amino acid derivative commonly used in peptide synthesis. A retrosynthetic analysis reveals a straightforward, multi-step synthesis from commercially available starting materials.

The synthesis logically breaks down into three primary stages:

-

N-α-protection: The amino group of D-penicillamine is protected with a tert-butyloxycarbonyl (Boc) group.

-

S-alkylation: The thiol group on the side chain is protected by alkylation with p-methylbenzyl chloride.

-

Salt Formation & Purification: The resulting free acid is converted to its dicyclohexylammonium (DCHA) salt to facilitate purification and improve handling and stability.

This strategy ensures that the reactive amino and thiol groups are appropriately protected, preventing unwanted side reactions during subsequent peptide coupling steps.[1]

Core Starting Materials: Selection and Rationale

The success of the synthesis hinges on the quality and proper handling of four key starting materials.

| Starting Material | Role | Key Considerations |

| D-Penicillamine | Chiral Backbone | High purity (>98%), correct stereoisomer (D-form), low heavy metal content. |

| Di-tert-butyl dicarbonate (Boc₂O) | N-α-Protecting Agent | High purity (>99%), moisture-sensitive (store in a desiccator). |

| p-Methylbenzyl chloride (pMeBzl-Cl) | S-Protecting Agent | High purity (>98%), lachrymator (handle in a fume hood). |

| Dicyclohexylamine (DCHA) | Salt-Forming & Purifying Agent | High purity (>99%), clear liquid, strong organic base. |

D-Penicillamine: The Chiral Foundation

D-Penicillamine serves as the foundational chiral scaffold. The "D" configuration is critical for the synthesis of peptides intended to have specific biological activities or proteolytic stability. Natural amino acids are typically in the L-form.[2]

Di-tert-butyl dicarbonate (Boc₂O): The Amino Protector

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, chosen for its stability under neutral or basic conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[3][4][][] This orthogonality allows for selective deprotection of the N-terminus without disturbing other protecting groups on the peptide chain.[] The reaction involves the nucleophilic attack of the amino group on the Boc anhydride.[7]

p-Methylbenzyl chloride (pMeBzl-Cl): The Thiol Guardian

The thiol group of penicillamine is highly reactive and prone to oxidation, particularly forming disulfide bonds.[8] The p-methylbenzyl (pMeBzl) group is an effective protecting group for the sulfur side chain, preventing these unwanted reactions during peptide synthesis.[1] Its selection is based on its stability during the Boc-deprotection and peptide coupling steps.

Dicyclohexylamine (DCHA): The Purifier and Stabilizer

Many protected amino acids, including Boc-D-Pen(pMeBzl)-OH, are oils or amorphous solids that are difficult to purify.[9][10] Dicyclohexylamine, a strong organic base, reacts with the carboxylic acid to form a stable, crystalline dicyclohexylammonium (DCHA) salt.[9][11] This crystalline nature is highly advantageous as it allows for efficient purification through recrystallization, effectively removing impurities.[9][12] The resulting salt is typically a free-flowing, stable solid, which simplifies handling, weighing, and storage.[10][][14]

Synthetic Workflow and Experimental Protocols

The following section details the step-by-step methodology for the synthesis of Boc-D-Pen(pMeBzl)-OHdcha.

Overall Synthetic Workflow

The diagram below illustrates the high-level workflow from starting materials to the final purified product.

Caption: High-level workflow for the synthesis of Boc-D-Pen(pMeBzl)-OHdcha.

Detailed Reaction Scheme

The chemical transformations involved in the synthesis are depicted below.

Caption: Chemical reaction pathway for the synthesis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-α-(tert-butyloxycarbonyl)-D-penicillamine (Boc-D-Pen-OH)

-

Dissolution: Suspend D-Penicillamine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the suspension to 0-5 °C in an ice bath. Adjust the pH to 10-11 by the dropwise addition of 1N NaOH, ensuring the temperature remains below 10 °C.

-

Boc Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), dissolved in a minimal amount of dioxane, to the reaction mixture dropwise.

-

Reaction: Maintain the pH at 10-11 by adding 1N NaOH as needed. Allow the reaction to stir overnight, gradually warming to room temperature.

-

Work-up:

-

Wash the reaction mixture with hexane (2x) to remove unreacted Boc₂O and other nonpolar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1M citric acid or cold 1N HCl while cooling in an ice bath.

-

Extract the product into ethyl acetate (3x).

-

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield Boc-D-Pen-OH, often as a white foam or viscous oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of N-α-(tert-butyloxycarbonyl)-S-(p-methylbenzyl)-D-penicillamine

-

Dissolution: Dissolve the crude Boc-D-Pen-OH (1.0 eq) from the previous step in dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C and add a suitable base, such as potassium carbonate (K₂CO₃, 2.2 eq) or sodium hydride (NaH), in portions to deprotonate both the carboxylic acid and the thiol.

-

Alkylation: Add p-Methylbenzyl chloride (1.1 eq) dropwise to the solution.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by pouring it into ice-cold water.

-

Acidify the aqueous solution to pH 2-3 with 1M citric acid.

-

Extract the product into ethyl acetate (3x).

-

-

Isolation: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Boc-D-Pen(pMeBzl)-OH, typically as an oil.

Step 3: Formation and Purification of the Dicyclohexylammonium (DCHA) Salt

-

Dissolution: Dissolve the crude Boc-D-Pen(pMeBzl)-OH (1.0 eq) in a suitable solvent, such as ethyl acetate or diethyl ether.

-

Salt Formation: Add Dicyclohexylamine (1.05 eq) dropwise while stirring. A precipitate should form almost immediately.

-

Crystallization: Stir the mixture at room temperature for 1-2 hours and then cool to 0-4 °C for several hours (or overnight) to maximize crystal formation.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Purification: Wash the filter cake with cold ethyl acetate or ether to remove soluble impurities. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) if necessary to achieve high purity.

-

Drying: Dry the final product, Boc-D-Pen(pMeBzl)-OHdcha, under vacuum to a constant weight.

Quality Control and Characterization

The final product should be characterized to confirm its identity and purity.

| Parameter | Typical Specification | Methodology |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Purity (HPLC) | ≥ 99.0% | High-Performance Liquid Chromatography |

| Melting Point | Specific range (e.g., 110-117 °C)[8] | Melting Point Apparatus |

| Optical Rotation | Specific value in a defined solvent | Polarimetry |

| Identity (NMR) | Conforms to structure | ¹H NMR, ¹³C NMR Spectroscopy |

Safety and Handling

-

D-Penicillamine: Handle with appropriate personal protective equipment (PPE).

-

Di-tert-butyl dicarbonate: Moisture sensitive. Handle quickly and store in a desiccator.

-

p-Methylbenzyl chloride: Lachrymator and corrosive. Always handle inside a certified chemical fume hood with appropriate PPE, including gloves and safety glasses.

-

Dicyclohexylamine: Corrosive and toxic. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of Boc-D-Pen(pMeBzl)-OHdcha is a well-established process that relies on a logical sequence of protection and purification steps. The careful selection of high-purity starting materials and the strategic use of dicyclohexylamine for salt formation are critical for obtaining a final product that meets the stringent requirements for peptide synthesis and pharmaceutical research. This guide provides the foundational knowledge and practical protocols necessary for the successful and reliable production of this important amino acid derivative.

References

- Vertex AI Search. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- Chem-Impex. Boc-S-4-methoxybenzyl-D-penicillamine.

- Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.

- Chem-Impex. Boc-L-Cys(pMeBzl)-O-CH2-Ph-CH2-COOH.

- Benchchem. Technical Guide: Boc-D-HomoSec(pMeBzl)-OH for Advanced Peptide Synthesis and Research.

- Benchchem. The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH.

- Wikipedia. Dicyclohexylamine.

- Creative Peptides. Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt.

- BOC Sciences. BOC-Amino Acids.

- Tetrahedron Letters. Chirospecific synthesis of D and Lp-chlorohomophenylalanine N-t-BOC DCHA salts.

- BOC Sciences. BOC-Amino Acids.

- Google Patents. CN115650903A - Preparation method of initial amino acid Boc-Pip (Fmoc).

- Bachem. Conversion of a DCHA salt to the free acid.

- Google Patents. US3980665A - Optically active salt of protected D-penicillamine and L-lysine.

- ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews.

- Organo Corporation. Separation and Refining of Amino acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. diaion.com [diaion.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc Protected Compounds [bzchemicals.com]

- 7. CN115650903A - Preparation method of initial amino acid Boc-Pip (Fmoc) -OH - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bachem.com [bachem.com]

- 11. Dicyclohexylamine - Wikipedia [en.wikipedia.org]

- 12. Chirospecific synthesis of D and Lp-chlorohomophenylalanine N-t-BOC DCHA salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: Strategic Incorporation of Boc-D-Pen(pMeBzl)-OHdcha for the Synthesis of Complex Disulfide-Rich Peptides

For: Researchers, scientists, and drug development professionals engaged in the chemical synthesis of complex peptides, particularly those with multiple disulfide bonds such as conotoxins and insulin analogues.

Executive Summary: Overcoming the Challenges of Disulfide-Rich Peptide Synthesis

Disulfide-rich peptides (DRPs) represent a burgeoning class of therapeutic candidates and invaluable biological tools, largely due to their exceptional stability and target specificity, which are conferred by their structurally constrained topologies.[1][2][3] However, the very disulfide bonds that grant these peptides their advantageous properties also present significant hurdles during chemical synthesis.[4] The primary challenges include achieving correct disulfide connectivity (folding), preventing side reactions at cysteine (Cys) and related residues, and ensuring stereochemical integrity throughout the synthesis.

This guide details a robust strategy centered on the use of Boc-D-Pen(pMeBzl)-OHdcha for Boc-based solid-phase peptide synthesis (SPPS). Penicillamine (Pen), a sterically hindered analogue of cysteine, is a critical tool for directing disulfide pairing and modulating peptide conformation.[5] The use of the D-enantiomer can further enhance proteolytic stability. The para-methylbenzyl (pMeBzl) protecting group for the thiol side-chain offers an optimal balance of stability and cleavability, while the dicyclohexylammonium (dcha) salt form of the amino acid derivative enhances its stability and handling characteristics.[6][7]

This document provides a comprehensive overview of the rationale behind this approach, detailed protocols for its implementation, and expert insights into overcoming common pitfalls.

The Strategic Advantage of Boc-D-Pen(pMeBzl)-OH in DRP Synthesis

The choice of building blocks in SPPS is paramount to the success of synthesizing complex peptides. The unique features of Boc-D-Pen(pMeBzl)-OH make it a superior choice for the incorporation of Pen residues in DRPs for several key reasons:

-

Steric Hindrance to Direct Folding: The gem-dimethyl group on the β-carbon of Penicillamine introduces significant steric bulk compared to Cysteine.[5] This inherent steric hindrance can be strategically employed to favor the formation of specific disulfide bonds over others, a concept known as orthogonal disulfide pairing.[1][3] By positioning Pen residues at specific locations within the peptide sequence, researchers can guide the oxidative folding process to yield the desired disulfide isomer.[8]

-

Enhanced Stability of the pMeBzl Protecting Group: The pMeBzl group is a benzyl-type protecting group for the thiol side chain.[9] In the context of Boc-SPPS, which utilizes repeated treatments with moderately strong acid (e.g., Trifluoroacetic Acid - TFA) for Nα-Boc deprotection, the stability of side-chain protecting groups is critical.[10][11] The pMeBzl group is sufficiently stable to withstand these repeated TFA deprotection cycles but can be efficiently removed during the final cleavage from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][12][13] This differential lability is the cornerstone of the Boc/Bzl protection strategy.[10]

-

Prevention of Side Reactions: The Penicillamine residue itself is prone to side reactions such as β-elimination, particularly during prolonged base exposure. The Boc-SPPS workflow, which generally avoids the use of strong bases like piperidine (used in Fmoc-SPPS), mitigates this risk. Furthermore, the robust pMeBzl protecting group effectively prevents premature oxidation of the thiol group during synthesis.

-

Improved Handling and Stability with Dicyclohexylammonium Salt: Boc-amino acids are often supplied as their dicyclohexylammonium (DCHA) salts.[6] This salt formation improves the crystallinity and shelf-life of the amino acid derivative, making it easier to handle and weigh accurately. The DCHA salt is readily converted to the free acid in situ just prior to the coupling reaction.

Core Experimental Workflow & Protocols

The successful synthesis of DRPs using Boc-D-Pen(pMeBzl)-OHdcha requires meticulous attention to detail at each stage of the Boc-SPPS process. The following sections provide a detailed, step-by-step methodology.

General Workflow Overview

The overall strategy involves the sequential assembly of the peptide chain on a solid support, followed by cleavage and deprotection, and finally, oxidative folding to form the desired disulfide bonds.

Caption: High-level workflow for DRP synthesis using Boc-SPPS.

Detailed Protocol: Incorporation of Boc-D-Pen(pMeBzl)-OHdcha

This protocol assumes a manual synthesis on a 0.25 mmol scale using a standard SPPS reaction vessel.

Materials & Reagents:

-

Merrifield or PAM resin (for C-terminal acid) or MBHA resin (for C-terminal amide).[11]

-

Boc-D-Pen(pMeBzl)-OHdcha

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

1M HCl in Dioxane (for conversion of DCHA salt)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (1-Hydroxybenzotriazole)

-

Scavengers for cleavage (e.g., anisole, p-cresol)

Step-by-Step Procedure:

-

Resin Preparation:

-

Place the appropriate resin (e.g., 0.25 mmol) in the reaction vessel.

-

Swell the resin in DCM for 30 minutes, then wash with DMF (3x) and DCM (3x).

-

If starting a new synthesis, couple the first Boc-amino acid to the resin according to standard procedures (e.g., Cesium salt method for Merrifield resin).[11]

-

-

Nα-Boc Deprotection:

-

Neutralization:

-

Wash the resin with 10% DIEA in DCM for 2 minutes (2x).

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Activation and Coupling of Boc-D-Pen(pMeBzl)-OHdcha:

-

In a separate vial: Dissolve Boc-D-Pen(pMeBzl)-OHdcha (e.g., 4 equivalents, 1.0 mmol) in a minimal amount of DMF.

-

Convert to free acid: Add a slight excess of 1M HCl in Dioxane to the dissolved amino acid. The formation of dicyclohexylamine hydrochloride precipitate will be observed.

-

Activate: To the free acid solution, add the activating agents (e.g., HBTU/HOBt, 4 eq.) and DIEA (8 eq.). Allow to pre-activate for 2-5 minutes.

-

Couple: Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.

-

-

Washing:

-

After complete coupling, drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Final Deprotection

The final cleavage step removes the peptide from the resin and cleaves the side-chain protecting groups, including the pMeBzl group from the Pen residue. This is a critical step that requires strong acidic conditions.

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus within a certified fume hood. TFMSA is a less volatile but still highly corrosive alternative.

HF Cleavage Protocol:

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the dried resin in the HF reaction vessel.

-

Add a scavenger cocktail (e.g., 1.0 mL p-cresol per gram of resin).

-

Cool the vessel to -5 to 0 °C.

-

Distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF under a stream of nitrogen and then under high vacuum.

-

Precipitate the crude peptide by triturating the residue with cold diethyl ether.

-

Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Disulfide Bond Formation (Oxidative Folding)

The formation of the correct disulfide bonds is crucial for the biological activity of the peptide.[14] There are several methods to achieve this, with the choice depending on the complexity of the peptide.

Caption: General workflow for oxidative folding of DRPs.

Protocol for Air Oxidation:

-

Dissolve the purified linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.

-

Stir the solution vigorously in a flask open to the atmosphere for 24-72 hours.

-

Monitor the progress of the folding by RP-HPLC and mass spectrometry.

-

Once the folding is complete, acidify the solution with acetic or formic acid to quench the reaction.

-

Lyophilize the solution and purify the folded peptide by RP-HPLC.

Data and Troubleshooting

Table 1: Comparison of Thiol Protecting Groups in Boc-SPPS

| Protecting Group | Cleavage Condition | Stability to 50% TFA/DCM | Comments |

| p-Methylbenzyl (pMeBzl) | Strong Acid (HF, TFMSA)[12] | High | Recommended for Pen/Cys. Good stability and clean cleavage. |

| 4-Methoxybenzyl (Mob) | Strong Acid (HF, TFMSA) | Moderate | More acid labile than pMeBzl, potential for some loss during synthesis.[15] |

| Acetamidomethyl (Acm) | Hg(OAc)₂, I₂, Ag(I) | High | Orthogonal; allows for regioselective disulfide bond formation.[16] |

Troubleshooting Common Issues:

-

Incomplete Coupling: The steric hindrance of Penicillamine can sometimes lead to slow or incomplete coupling.[5]

-

Solution: Double couple the Boc-D-Pen(pMeBzl)-OH residue. Use more potent activating agents like HATU if necessary.

-

-

Poor Yield After Cleavage: This can be due to incomplete cleavage or degradation of the peptide.

-

Solution: Ensure the peptide-resin is completely dry before cleavage. Optimize scavenger cocktail and cleavage time.

-

-

Multiple Isomers After Folding: Incorrect disulfide bond formation leads to a mixture of products.

Conclusion

The strategic use of Boc-D-Pen(pMeBzl)-OHdcha is a powerful and reliable method for the synthesis of complex disulfide-rich peptides. The unique steric and chemical properties of this building block, combined with the robustness of the Boc/Bzl SPPS strategy, provide a clear path to obtaining high-purity DRPs. By carefully following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently tackle the synthesis of these challenging but highly valuable molecules, accelerating discovery in both basic science and drug development.

References

- Benchchem. (n.d.). Technical Guide: Boc-D-HomoSec(pMeBzl)-OH for Advanced Peptide Synthesis and Research.

- Huang, Z., Wu, Y., Dong, H., Zhao, Y., & Wu, C. (2020). Design and Synthesis of Disulfide-Rich Peptides with Orthogonal Disulfide Pairing Motifs. The Journal of Organic Chemistry, 85(17), 11475–11481.

- Benchchem. (n.d.). A Comparative Guide to the Characterization of Peptides Synthesized with Boc-D-HomoSec(pMeBzl)-OH.

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

- Wu, C., & Zhang, H. (2020).

- Daly, N. L., & Craik, D. J. (2011). Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides. In Methods in Molecular Biology (Vol. 705, pp. 247–263). Humana Press.

- ResearchGate. (2020). Design and Synthesis of Disulfide-Rich Peptides with Orthogonal Disulfide Pairing Motifs.

- Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17), 3519–3530.

- Sigma-Aldrich. (n.d.). BOC-ON.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Chem-Impex International. (n.d.). Boc-5-Amino-3-oxapentanoic acid dicyclohexylamine salt.

- Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2010). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 15(9), 6048–6064.

- Benchchem. (n.d.). Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine.

- Ho, T. T., & Craik, D. J. (2024). Advances in the synthesis and engineering of conotoxins. European Journal of Medicinal Chemistry, 267, 117038.

- ResearchGate. (2014).

- ResearchGate. (2014).

- Annis, I., Hargittai, B., & Barany, G. (1997). Disulfide bond formation in peptides. Methods in Enzymology, 289, 198–221.

- ResearchGate. (2016).

Sources

- 1. Design and Synthesis of Disulfide-Rich Peptides with Orthogonal Disulfide Pairing Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the synthesis and engineering of conotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]

- 16. researchgate.net [researchgate.net]

High-Fidelity Manual Boc SPPS with D-Amino Acids: In-Situ Neutralization Protocol

Executive Summary

While Fmoc chemistry has become the industry standard for routine synthesis, Boc (tert-butyloxycarbonyl) SPPS remains the superior method for "difficult" sequences, aggregating peptides, and thioester-generating workflows. The acid-labile Boc group allows for the use of robust, acid-stable benzyl-based side-chain protection, which is removed simultaneously with resin cleavage using anhydrous Hydrogen Fluoride (HF).

This guide details a manual In-Situ Neutralization (ISN) protocol. Unlike traditional protocols that employ a separate neutralization step (TEA/DCM), ISN minimizes the time the peptide-resin exists in a neutral, aggregation-prone state.[1]

Why D-Amino Acids?

Incorporating D-amino acids (D-AA) is critical for peptidomimetics to induce specific secondary structures (e.g.,

Critical Safety Protocol

⚠️ DANGER: HYDROGEN FLUORIDE (HF) & TFAThis protocol utilizes anhydrous HF and 100% TFA. Both are extremely hazardous.

- HF Exposure: HF causes deep, painless tissue necrosis and systemic calcium depletion leading to cardiac arrest. Always have Calcium Gluconate gel immediately accessible. Never work alone.

- TFA Exposure: Causes severe chemical burns. Use face shields and acid-resistant gloves.

- Ventilation: All steps must be performed in a high-efficiency fume hood.

Materials & Reagents

Resin Selection

For Boc chemistry, the resin linker must withstand repeated TFA exposure.

-

MBHA Resin (4-methylbenzhydrylamine): Preferred for C-terminal amides . Highly stable to TFA.

-

PAM Resin (phenylacetamidomethyl): Preferred for C-terminal acids .

Reagent Preparation Table

| Reagent | Composition | Purpose |

| Deprotection Cocktail | 100% TFA (Neat) | Rapid removal of N-terminal Boc group. |

| Activator | 0.5 M HBTU in DMF | Fast activation; minimizes racemization. |

| Base | DIEA (Diisopropylethylamine), Neat | Activates the carboxylate. |

| Wash Solvent | DMF (Dimethylformamide), ACS Grade | Solubilizes reagents and peptide chains. |

| D-Amino Acids | Boc-D-Xaa-OH (High Purity >99.5%) | Critical: Verify enantiomeric excess (ee) via CoA. |

| Kaiser Test Kit | Ninhydrin, Phenol, KCN/Pyridine | Colorimetric monitoring of coupling.[2][3] |

The In-Situ Neutralization (ISN) Workflow[4]

This protocol follows the principles established by Schnölzer & Kent (1992), adapted for manual execution. The core philosophy is speed : minimize the time between deprotection and coupling to prevent the resin-bound peptide from collapsing into aggregated structures.[1]

Step-by-Step Cycle

Step 0: Resin Swelling

-

Weigh resin into a fritted polypropylene syringe reactor.

-

Swell in DCM for 20 mins, then wash with DMF (3x).

Step 1: Boc Deprotection

-

Drain DMF.

-

Flow Wash: Add ~5 mL 100% TFA. Agitate for 30 seconds. Drain.

-

Deprotection: Add ~5 mL 100% TFA. Agitate for 1 minute . Drain.

-

Flow Wash: Add ~5 mL 100% TFA. Agitate for 30 seconds. Drain.

-

Note: Total acid exposure is short (<2 mins) to preserve sensitive side chains, but high concentration ensures complete Boc removal.

-

Step 2: Rapid Wash

-

Wash immediately with DMF (flow wash) for 30 seconds.[4]

-

Do NOT neutralize yet. The amine salt (R-NH₃⁺ TFA⁻) prevents aggregation.

Step 3: Activation & Coupling (The ISN Step) Prepare the activated amino acid while the resin is being washed.

-

Calculate: Use 4.0 equivalents (eq) of Boc-D-AA-OH relative to resin loading.

-

Dissolve: Dissolve AA in 0.5 M HBTU/DMF (3.8 eq).

-

Activate: Add neat DIEA (6.0 eq). Shake briefly (10-15 seconds).

-

Critical for D-AAs: Do not let the activated ester sit. Prolonged activation time increases the risk of racemization via oxazolone formation.

-

-

Couple: Immediately add the activated solution to the protonated resin.

-

Time: Agitate for 10–15 minutes.

Step 4: Monitoring (Kaiser Test)

-

Add 2 drops each of Phenol, KCN, and Ninhydrin solutions. Heat at 100°C for 1 min.

-

Blue/Purple: Positive (Free amine present)

Recouple . -

Yellow/Clear: Negative (Coupling complete)

Proceed .

-

Specific Considerations for D-Amino Acids

Using D-amino acids requires vigilance regarding racemization .[9] While Boc chemistry is generally robust, the activation step is the danger zone.

The Racemization Mechanism

During activation, the N-protected amino acid can cyclize to form an oxazolone intermediate. This intermediate is prone to base-catalyzed enolization, which destroys the chiral center.

Mitigation Strategies

-

Avoid Pre-activation: Never mix the D-AA, HBTU, and DIEA and let it stand for >2 minutes before adding to the resin.

-

Base Control: Ensure the DIEA does not exceed 2 equivalents relative to the HBTU/AA mixture. Excess base promotes proton abstraction from the

-carbon. -

Starting Material: D-amino acids are often more expensive and synthesized in smaller batches. Always check the Certificate of Analysis for optical rotation data. A 98% pure L-isomer is standard; a 98% pure D-isomer might actually contain 2% L-isomer, which will be incorporated and impossible to separate later.

Workflow Visualization

Figure 1: The In-Situ Neutralization (ISN) cycle optimized for Boc chemistry. Note the parallel activation path to minimize D-AA racemization.

HF Cleavage Protocol (Low-High Method)

Standard "High HF" cleavage can cause alkylation of Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) by the benzyl carbocations released during deprotection. The Low-High procedure is mandatory for high-fidelity synthesis.

The Scavenger Cocktail

-

p-Cresol: Scavenges benzyl cations.

-

p-Thiocresol: Essential if Met/Cys are present (prevents oxidation and alkylation).

-

DMS (Dimethyl sulfide): Reduces the acidity mechanism (S_N2 type cleavage) in the "Low" step.

Protocol

-

Low HF Step:

-

High HF Step:

-

Recharge vessel with anhydrous HF and p-Cresol (90 : 10).

-

React at 0°C for 45–60 mins.

-

Result: Cleaves peptide from resin and removes stubborn Arg(Tos).

-

-

Workup:

-

Precipitate peptide in ice-cold Diethyl Ether.

-

Centrifuge, decant ether, and dissolve pellet in 50% Acetic Acid/Water.

-

Lyophilize.[8]

-

Troubleshooting Guide

| Issue | Observation | Root Cause | Solution |

| Incomplete Coupling | Kaiser test remains blue after 20 mins. | Aggregation or Steric Hindrance. | 1. Recouple using HATU/HOAt (stronger).2. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1). |

| Racemization | Split peaks in HPLC (diastereomers). | Base exposure too long or too high. | 1. Reduce DIEA equivalents.2. Ensure HBTU is high quality.3. Use TMP (Collidine) instead of DIEA. |

| N-term Acetylation | Unexpected mass (+42 Da). | TFA contained Acetic Acid or old DMF. | Use fresh, amine-free DMF. Ensure TFA is HPLC grade. |

| Met Oxidation | Mass +16 Da. | Inadequate scavenging during HF. | Increase p-Thiocresol in cleavage cocktail.[10][11][12] |

References

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[4] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.

-

Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970).[3] Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[2][6][13] Analytical Biochemistry.

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. fiveable.me [fiveable.me]

- 7. bachem.com [bachem.com]

- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 13. peptide.com [peptide.com]

Application Note: Automated Solid-Phase Synthesis Protocols for Incorporating Boc-D-Pen(pMeBzl)-OH

Abstract

This comprehensive guide details the automated solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered amino acid, D-penicillamine, using the protected derivative Boc-D-Pen(pMeBzl)-OH·DCHA . D-penicillamine is a critical building block for creating peptides with constrained conformations, such as vasopressin analogs and cyclic peptides used in drug discovery. This document provides field-proven protocols, explains the chemical rationale behind experimental choices, and offers robust troubleshooting advice for researchers, scientists, and drug development professionals. Methodologies cover pre-synthesis preparation of the dicyclohexylamine (DCHA) salt, optimized coupling strategies for hindered amino acids, and final cleavage/deprotection using anhydrous hydrogen fluoride (HF).

Introduction: The Strategic Importance of D-Penicillamine in Peptide Synthesis

D-penicillamine (Pen), a non-proteinogenic amino acid, is distinguished by the presence of two geminal methyl groups at its β-carbon. This unique structural feature imparts significant steric bulk, which is leveraged in peptide chemistry to induce specific secondary structures, such as β-turns, and to create conformationally constrained cyclic peptides through disulfide bridging. The incorporation of Pen can enhance metabolic stability and receptor-binding affinity.

The synthesis of Pen-containing peptides requires a meticulous protecting group strategy.[1] This protocol utilizes the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, which is well-suited for complex syntheses.[2]

-

Nα-Boc Protection: The temporary tert-butyloxycarbonyl (Boc) group protects the alpha-amino group. It is labile to moderate acids like trifluoroacetic acid (TFA) and is removed at each synthesis cycle.[3]

-

S-pMeBzl Protection: The thiol side chain is protected by the para-methylbenzyl (pMeBzl) group. This group is stable to the repetitive TFA treatments used for Boc removal but can be cleaved simultaneously with peptide release from the resin using a strong acid like anhydrous hydrogen fluoride (HF).[4]

-

Dicyclohexylamine (DCHA) Salt: Boc-D-Pen(pMeBzl)-OH is supplied as a dicyclohexylamine (DCHA) salt to improve its crystallinity, stability, and shelf-life, preventing potential degradation of the free acid over time.[5][6] It is imperative to convert this salt to its free acid form immediately before use in synthesis.[5]

Automated solid-phase peptide synthesis (SPPS) provides a robust and reproducible platform for assembling these complex molecules, minimizing manual intervention and improving efficiency.[7]

Materials, Reagents, and Equipment

Reagents and Consumables

| Reagent | Grade/Purity | Supplier (Example) | Purpose |

| Boc-D-Pen(pMeBzl)-OH·DCHA | >98% | BioCrick, Bachem | Amino acid building block[8] |

| Other Boc-protected amino acids | Synthesis Grade | Various | Peptide sequence components |

| MBHA Resin (0.5-1.0 mmol/g) | 100-200 mesh | ChemPep, Merck | Solid support for peptide amides[9] |

| Trifluoroacetic Acid (TFA) | >99.5% | Sigma-Aldrich | Boc deprotection reagent[3] |

| Dichloromethane (DCM) | Anhydrous, ACS | Fisher Scientific | Solvent for swelling, washing, deprotection |

| N,N-Dimethylformamide (DMF) | Anhydrous, ACS | Various | Solvent for coupling and washing |

| N,N-Diisopropylethylamine (DIEA) | >99.5% | Sigma-Aldrich | Neutralization and activation base[10] |

| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) | >99% | Bachem | Coupling activator[11] |

| Acetic Anhydride | ACS Grade | Various | Capping agent |

| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Airgas, Matheson | Cleavage and deprotection agent[12] |

| Anisole, p-Cresol | >99% | Sigma-Aldrich | Scavengers for HF cleavage[13] |

| Diethyl Ether | Anhydrous | Fisher Scientific | Peptide precipitation |

| Phosphoric Acid (10% aq.) | ACS Grade | Various | DCHA salt conversion[5] |

| Ethyl Acetate | ACS Grade | Various | DCHA salt conversion |

Equipment

-

Automated Peptide Synthesizer (e.g., models from CEM, Protein Technologies, Aapptec)

-

HF Cleavage Apparatus (specialized, corrosion-resistant system is mandatory)

-

Lyophilizer (Freeze-Dryer)

-

High-Performance Liquid Chromatography (RP-HPLC) system for purification

-

Mass Spectrometer (for product verification)

-

Glassware for reagent preparation and work-up

Experimental Protocols

PART 3.1: Pre-Synthesis Preparation (Critical First Steps)

Protocol 3.1.1: Conversion of DCHA Salt to Free Acid

Causality: The DCHA salt is not reactive in the coupling reaction. The dicyclohexylammonium ion must be removed to liberate the free carboxylic acid, which is the functional group that will be activated for peptide bond formation. This step is mandatory.[5]

-

Suspend one part of Boc-D-Pen(pMeBzl)-OH·DCHA salt in 5-10 volume parts of ethyl acetate.

-

While stirring, add 10% aqueous phosphoric acid dropwise until the solid completely dissolves and two clear liquid phases are visible. The pH of the lower aqueous phase should be 2-3.

-

Transfer the mixture to a separatory funnel. Separate the lower aqueous phase.

-

Wash the upper organic phase sequentially with 10% phosphoric acid and then three times with water.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the free acid, typically as a stable oil or foam.

-

Prepare a stock solution of the resulting free acid in DMF (e.g., 0.5 M) for use in the automated synthesizer.

Protocol 3.1.2: Resin Preparation and Instrument Setup

-

Place the required amount of MBHA resin in the synthesizer's reaction vessel.

-

Swell the resin in DCM for at least 30 minutes, followed by DMF for another 30 minutes to ensure optimal reaction kinetics.[14]

-

Program the automated synthesizer with the desired peptide sequence and the specific protocols detailed below.

PART 3.2: Automated Synthesis Cycle for Boc-D-Pen(pMeBzl)-OH

The following protocol outlines a single synthesis cycle. This cycle is repeated for each amino acid in the sequence.[]

Expertise & Experience Insight: D-Penicillamine is a sterically hindered amino acid. Standard coupling protocols may result in low efficiency and deletion sequences.[16] To ensure a near-quantitative reaction, a double coupling protocol is strongly recommended for the Boc-D-Pen(pMeBzl)-OH residue.[17][18] This involves repeating the coupling step (Step 4) with fresh reagents before proceeding to the next cycle.

| Step | Operation | Reagents & Solvents | Time (min) | Rationale & Key Insights |

| 1 | Boc Deprotection | 50% TFA in DCM | 1 x 2 min, 1 x 20 min | The Boc group is removed by acidolysis to expose the N-terminal amine for the next coupling. A pre-wash followed by a longer treatment ensures complete removal.[9] |

| 2 | Washing | DMF (3x), DCM (3x), DMF (2x) | ~10 min | Thorough washing is critical to remove residual TFA and byproducts, which would otherwise interfere with the subsequent neutralization and coupling steps. |

| 3 | Neutralization | 10% DIEA in DMF | 2 x 2 min | The protonated N-terminal amine (TFA salt) is neutralized to the free amine, which is the nucleophile required for the coupling reaction.[10] |

| 4 | Coupling | Boc-D-Pen(pMeBzl)-OH (4 eq.), HBTU (3.9 eq.), DIEA (6 eq.) in DMF | 60-120 min | HBTU rapidly activates the carboxylic acid to form a highly reactive intermediate, facilitating amide bond formation. The extended time and double coupling are for the sterically hindered Pen residue.[19][20] |

| 5 | Washing | DMF (3x), DCM (3x) | ~8 min | Removes excess activated amino acid and coupling byproducts. |

| 6 | Capping (Optional) | 10% Acetic Anhydride, 5% DIEA in DMF | 10 min | Recommended to permanently block any unreacted N-terminal amines from further reaction, preventing the formation of deletion sequences and simplifying final purification.[21] |

Workflow Visualization

Below is a diagram illustrating the key stages of a single automated synthesis cycle.

Caption: Automated Boc-SPPS Cycle Workflow.

PART 3.3: Cleavage and Final Deprotection

Trustworthiness & Safety: The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the S-pMeBzl group. This requires anhydrous hydrogen fluoride (HF). HF is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must only be performed by trained personnel in a dedicated, HF-rated fume hood using a specialized HF cleavage apparatus.[13][22]

Protocol 3.3.1: High HF Cleavage

-

Thoroughly dry the peptide-resin under high vacuum for several hours.

-

Place the dried resin (e.g., 0.2 mmol scale) and a Teflon-coated stir bar into the HF apparatus reaction vessel.

-

Add scavengers to the vessel. A common mixture per gram of resin is 1.0 mL of anisole and 0.5 mL of p-cresol. Scavengers are critical for trapping highly reactive carbocations generated during cleavage, preventing side reactions with sensitive residues like Trp and Met.

-

Cool the reaction vessel to -78°C (dry ice/acetone bath).

-

Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.

-

Allow the vessel to warm to 0°C and stir for 60-90 minutes. The cleavage of the S-pMeBzl group can be slow, so a longer reaction time at 0-5°C is often necessary.[13]

-

After the reaction, remove the HF by evaporation under a stream of dry nitrogen gas.

PART 3.4: Post-Cleavage Work-up

-

After HF evaporation, the resin and crude peptide will remain. Wash the resin with anhydrous diethyl ether to remove the scavengers and organic-soluble byproducts.

-

Triturate the resin with fresh, cold diethyl ether. This will cause the cleaved peptide to precipitate as a solid.

-

Filter the peptide precipitate and wash it several more times with cold ether.

-

Dry the crude peptide under vacuum.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize to obtain a stable, fluffy powder.

-

The crude product should be analyzed by RP-HPLC and mass spectrometry, followed by purification via preparative RP-HPLC.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Final Yield / Deletion Sequence at Pen residue | Incomplete Coupling: Steric hindrance of the D-Penicillamine residue is the most likely cause.[18] | Implement the double coupling protocol for the Pen residue. Increase coupling time to 2 hours. Consider using a more potent coupling reagent like HATU if issues persist.[18][20] |

| No Peptide Product Detected Post-Cleavage | DCHA Salt Not Converted: Failure to convert the DCHA salt to the free acid before synthesis will completely inhibit coupling. | Always perform and verify the DCHA salt conversion protocol (3.1.1) before preparing the amino acid solution for the synthesizer.[5] |

| Side Products in Mass Spec | Incomplete Deprotection: The Boc group was not fully removed, leading to a truncated peptide. Alkylation: Scavengers were insufficient during HF cleavage. | Ensure TFA quality and deprotection times are adequate. Increase the amount and variety of scavengers during HF cleavage (e.g., add p-thiocresol if Cys is present).[13] |

| Slow or Incomplete HF Cleavage | Resistant Protecting Group: The S-pMeBzl group requires strong acid and sufficient time for cleavage. | Ensure the HF cleavage reaction is maintained at 0-5°C (not lower) and extend the reaction time to 90-120 minutes if necessary. |

References

-

National Center for Biotechnology Information. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. Retrieved from [Link]

-

Beilstein Journals. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

-

ResearchGate. (2004). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

Luxembourg Bio Technologies Ltd. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

Applied Biosystems. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Technical Support Information Bulletin 1047 - MBHA Resin. Retrieved from [Link]

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

-

National Institutes of Health. (2016). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC. Retrieved from [Link]

-

National Institutes of Health. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Retrieved from [Link]

-

ResearchGate. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]

-

BioCrick. (n.d.). Product Datasheet: Boc-D-Pen(pMeBzl)-OH.DCHA. Retrieved from [Link]

-

SpringerLink. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

- Google Patents. (2015). Cleavage of synthetic peptides.

-

ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

-

SpringerLink. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Frontiers. (2020). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 8. biocrick.com [biocrick.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. bachem.com [bachem.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. biotage.com [biotage.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 20. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 21. researchgate.net [researchgate.net]

- 22. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Orthogonal protection strategies with Boc-D-Pen(pMeBzl)-OHdcha

Application Notes & Protocols

Topic: Orthogonal Protection Strategies with Boc-D-Pen(pMeBzl)-OH·DCHA

Audience: Researchers, scientists, and drug development professionals.

Harnessing Steric Control and Orthogonality: A Guide to Boc-D-Pen(pMeBzl)-OH in Advanced Peptide Synthesis

Abstract

The strategic synthesis of complex peptides, particularly those containing multiple disulfide bridges or requiring enhanced conformational stability, demands a sophisticated approach to protecting group chemistry. This guide delves into the application of Boc-D-Pen(pMeBzl)-OH·DCHA, a specialized amino acid derivative that offers a powerful combination of steric influence and orthogonal protection. We will explore the foundational principles of Boc-based solid-phase peptide synthesis (SPPS), the unique advantages conferred by the D-Penicillamine scaffold, and the precise conditions required for the selective cleavage of the Nα-Boc and S-p-methylbenzyl (pMeBzl) protecting groups. Detailed, field-tested protocols for the incorporation and deprotection of this reagent are provided to empower researchers in the rational design and synthesis of novel peptide therapeutics and biochemical tools.

Introduction: The Imperative for Orthogonal Control in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, allowing for the stepwise assembly of amino acids on a solid support.[1][2] The success of this methodology hinges on the concept of orthogonal protection , a strategy that employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[3][4] In the context of tert-butyloxycarbonyl (Boc) chemistry, the Nα-amino group is temporarily protected by the acid-labile Boc group, which is cleaved at each cycle of synthesis using a moderate acid like trifluoroacetic acid (TFA).[][6]

Side-chain protecting groups, however, must remain stable to these conditions. This is where the strategic selection of reagents like Boc-D-Pen(pMeBzl)-OH·DCHA becomes critical. The p-methylbenzyl (pMeBzl) group protecting the sulfur atom of the D-Penicillamine (Pen) side chain is stable to TFA but can be removed with a much stronger acid, typically anhydrous hydrogen fluoride (HF), during the final cleavage step. This differential lability is the cornerstone of its orthogonal utility.

Furthermore, the incorporation of D-Penicillamine, a sterically hindered analogue of cysteine, offers unique advantages. The gem-dimethyl groups on the β-carbon can direct disulfide bond formation, enhance resistance to proteolysis, and confer conformational rigidity, making it a valuable tool for peptide drug design.[7][8]

Compound Profile: Boc-D-Pen(pMeBzl)-OH·DCHA

Boc-D-Pen(pMeBzl)-OH is supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling properties as a crystalline solid.[9][10] The DCHA salt must be neutralized in situ before the activation of the carboxylic acid for coupling.

| Property | Value |

| Full Chemical Name | N-cyclohexylcyclohexanamine;(2S)-3-methyl-3-[(4-methylphenyl)methylsulfa nyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| CAS Number | 198470-36-9[9][11] |

| Molecular Formula | C18H27NO4S · C12H23N[9] |

| Molecular Weight | 534.8 g/mol [9] |

| Typical Appearance | White to off-white powder |

The Principle of Orthogonal Deprotection

The core of this strategy lies in the tiered acid lability of the Boc and pMeBzl protecting groups. The Nα-Boc group is removed repeatedly during synthesis, while the S-pMeBzl group is retained until the final step. This ensures the thiol side-chain remains protected from unwanted side reactions throughout peptide elongation.

Step-by-Step Procedure:

-

Resin Preparation: Swell the N-terminally deprotected peptide-resin in DCM for 20 minutes, followed by three washes with DMF.

-

Amino Acid Activation (Liberation of Free Acid):

-

In a separate vessel, dissolve Boc-D-Pen(pMeBzl)-OH·DCHA (2.0 eq) and HOBt (2.0 eq) in a minimal amount of DMF (approx. 2 mL for 0.2 mmol scale).

-

Add DIC (2.0 eq) to the solution.

-

Allow the mixture to pre-activate for 10-15 minutes at room temperature. The DCHA salt will precipitate as dicyclohexylurea (DCU) is formed, effectively liberating the free carboxylic acid for activation by the DIC/HOBt system.

-

Causality: The DCHA is a base used to form a stable salt. It must be removed to allow the carboxyl group to react. During activation with DIC, the DCHA is protonated by HOBt, and the resulting dicyclohexylamine reacts with DIC byproducts.

-

-

Coupling:

-

Add the activated amino acid solution to the swollen resin.

-

Mix via nitrogen bubbling or mechanical shaking for 1-2 hours. The steric bulk of Penicillamine may necessitate longer coupling times compared to less hindered amino acids.

-

-

Monitoring and Capping:

-

After coupling, wash the resin with DMF (3x) and perform a qualitative ninhydrin test to check for free primary amines.

-

If the test is positive (blue beads), indicating incomplete coupling, it is advisable to cap the unreacted amines using a solution of acetic anhydride/pyridine/DMF (1:1:8) for 20 minutes to prevent the formation of deletion sequences.

-

-

Nα-Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.

-

Causality: The tert-butyl carbocation formed during Boc cleavage is highly reactive. DCM is a non-nucleophilic solvent that helps stabilize this intermediate without reacting. The pMeBzl group is stable under these conditions due to the higher activation energy required for its cleavage.

-

-

Washing and Neutralization:

-

Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.

-

Neutralize the resulting trifluoroacetate salt by treating the resin with 10% DIEA in DMF (2x for 2 minutes each).

-

The resin is now ready for the next coupling cycle.

-

Final cleavage in Boc-SPPS requires a strong acid to cleave the peptide from the resin (e.g., Merrifield resin) and remove acid-labile side-chain protecting groups like pMeBzl. Anhydrous Hydrogen Fluoride (HF) is the most common reagent.

!! WARNING !! Anhydrous HF is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using a dedicated HF apparatus. All necessary personal protective equipment (PPE), including a face shield, neoprene gloves, and a lab coat, is mandatory. Calcium gluconate gel must be readily available as an antidote for skin exposure.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (see Table 2)

-

Cold diethyl ether

-

HF Cleavage Apparatus

Table 2: Common HF Cleavage Cocktails for pMeBzl Deprotection [3]

| Cocktail Name | Composition (v/v) | Application Notes |

|---|---|---|

| Low HF | HF:p-cresol:p-thiocresol (5:90:5) | Not suitable for pMeBzl removal. Used for cleaving highly sensitive peptides from hyper-acid-labile resins when side-chain groups are stable. |

| Standard ("High") HF | HF:Anisole (90:10) | The standard method for pMeBzl cleavage. Anisole acts as a scavenger for the p-methylbenzyl and tert-butyl carbocations. Effective for most sequences. [3] |

| High HF with Thioanisole | HF:Thioanisole:m-cresol (85:10:5) | Recommended for peptides containing Tryptophan (Trp). Thioanisole is a more effective scavenger for preventing alkylation of the indole side chain. |

Step-by-Step Procedure:

-

Preparation: Place the dried peptide-resin (approx. 1 gram) in the reaction vessel of the HF apparatus. Add the appropriate scavenger cocktail (e.g., 1-2 mL of anisole for a 0.2 mmol synthesis). [3]2. HF Condensation: Cool the reaction vessel to -5 to 0 °C using an ice/salt bath. Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

-

Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours. The pMeBzl group is efficiently cleaved under these conditions.

-

HF Removal: After the reaction is complete, remove the HF by vacuum distillation, ensuring it is passed through a basic trap (e.g., soda lime).

-

Peptide Precipitation and Washing:

-

The resin and cleaved peptide will remain in the vessel as a residue.

-

Add cold diethyl ether to the vessel to precipitate the crude peptide and wash away the scavengers and cleaved protecting group fragments.

-

Triturate the resin/peptide mixture with the cold ether, then filter to collect the peptide and resin. Repeat this wash 2-3 times.

-

-

Extraction and Lyophilization:

-

Extract the peptide from the resin using a suitable solvent, typically 10% aqueous acetic acid.

-

Filter to remove the resin beads.

-

Freeze the aqueous peptide solution and lyophilize to obtain the crude peptide powder, which can then be purified by HPLC.

-

References

- BenchChem. (2025). Technical Guide: Boc-D-HomoSec(pMeBzl)-OH for Advanced Peptide Synthesis and Research.

- BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.

- Newman, A. (n.d.). Functions and Significance of Peptides in Therapeutics and Diagnostics. University of Texas Health Science Center.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- Hlavacek, J., et al. (1993). Synthesis and Evaluation of Long-Acting D-Penicillamine Derivatives. Semantic Scholar.

- CP Lab Safety. (n.d.). Boc-D-Pen(pMeBzl)-OH dcha, min 98%, 1 gram.

- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

- Zheng, J., et al. (2018). Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. ResearchGate.

- Miniscalco, B., et al. (2020). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. MDPI.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Carstens, B. B., et al. (2021). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. PMC.

- Edwards, J. V., et al. (1993). Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1. PubMed.

- BLD Pharm. (n.d.). 198474-61-2|Boc-Pen(pMeBzl)-OH.DCHA.

- AAPPTec. (n.d.). Boc-D-Glu(OMe)-OH DCHA.

- Metzger, J. W., et al. (1995). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed.

- AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives.

- BioCrick. (n.d.). Product Datasheet: Boc-D-Pen(pMeBzl)-OH.DCHA.

- Sigma-Aldrich. (n.d.). Boc-Lys(Boc)-OH . DCHA Novabiochem.

Sources

- 1. longdom.org [longdom.org]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]